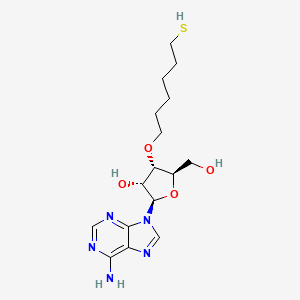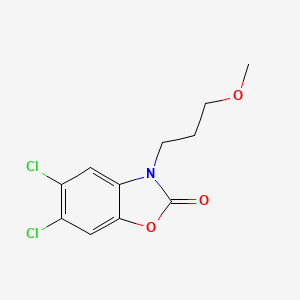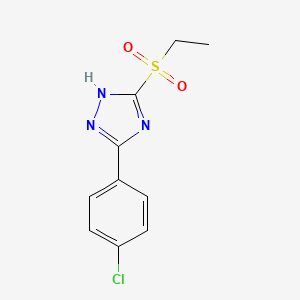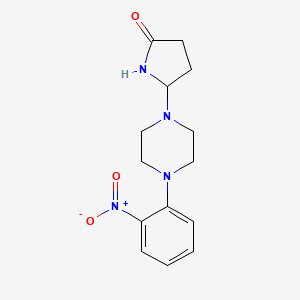
5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of donor-acceptor cyclopropanes with primary amines, followed by lactamization and dealkoxycarbonylation . This method is advantageous due to its broad applicability and the ability to use a variety of substituted anilines, benzylamines, and other primary amines.
Analyse Chemischer Reaktionen
5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acids for catalysis and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has shown promising results in both in vitro and in vivo studies, making it a potential candidate for the development of new antibacterial agents . Additionally, the compound’s structure allows for modifications that can lead to the development of other biologically active molecules with target selectivity .
Wirkmechanismus
The mechanism of action of 5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to involve similar mechanisms.
Vergleich Mit ähnlichen Verbindungen
5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one can be compared with other phenylpiperazine derivatives, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide and triazole-pyrimidine hybrids. These compounds also exhibit significant biological activities, including neuroprotective and anti-inflammatory properties
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- Triazole-pyrimidine hybrids
- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives
Eigenschaften
CAS-Nummer |
91703-27-4 |
|---|---|
Molekularformel |
C14H18N4O3 |
Molekulargewicht |
290.32 g/mol |
IUPAC-Name |
5-[4-(2-nitrophenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H18N4O3/c19-14-6-5-13(15-14)17-9-7-16(8-10-17)11-3-1-2-4-12(11)18(20)21/h1-4,13H,5-10H2,(H,15,19) |
InChI-Schlüssel |
IKWNKXJUZBPYPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
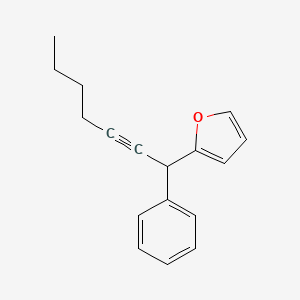

![N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12898649.png)
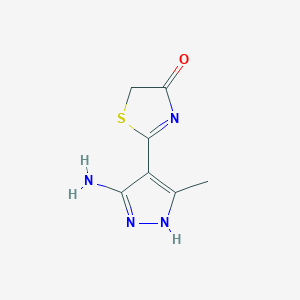
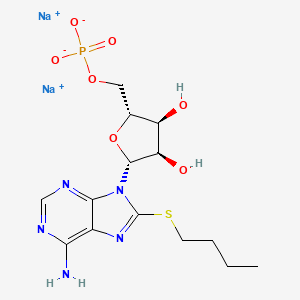
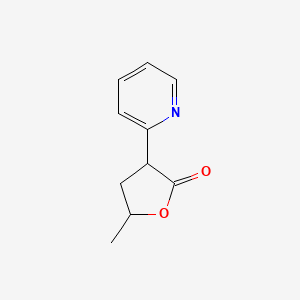
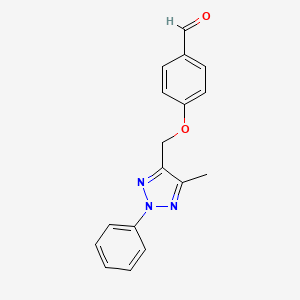
![Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12898672.png)
![3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12898673.png)
